molecular formula C8H14O3 B14254437 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- CAS No. 208242-77-7

4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-

Cat. No.: B14254437
CAS No.: 208242-77-7
M. Wt: 158.19 g/mol
InChI Key: CTWBUSFMNWOSGO-SSDOTTSWSA-N
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Description

4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C8H14O3. It is also known as ethyl 2-hydroxy-4-methylpent-4-enoate. This compound is characterized by the presence of a hydroxy group, a methyl group, and an ethyl ester group attached to a pentenoic acid backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-Pentenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-+Water\text{4-Pentenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-} + \text{Water} 4-Pentenoic acid+EthanolAcid Catalyst​4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 4-Pentenoic acid, 2-oxo-4-methyl-, ethyl ester.

    Reduction: 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl alcohol.

    Substitution: 4-Pentenoic acid, 2-chloro-4-methyl-, ethyl ester.

Scientific Research Applications

4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-methylvalerate
  • Methyl 4-pentenoate
  • Ethyl 2-methyl-4-pentenoate

Uniqueness

4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- is unique due to the presence of both a hydroxy group and an ethyl ester group on the pentenoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

208242-77-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (2R)-2-hydroxy-4-methylpent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h7,9H,2,4-5H2,1,3H3/t7-/m1/s1

InChI Key

CTWBUSFMNWOSGO-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(=C)C)O

Canonical SMILES

CCOC(=O)C(CC(=C)C)O

Origin of Product

United States

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